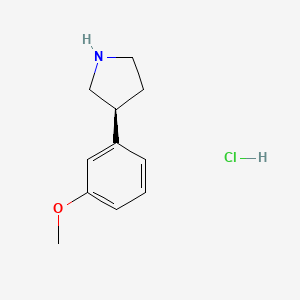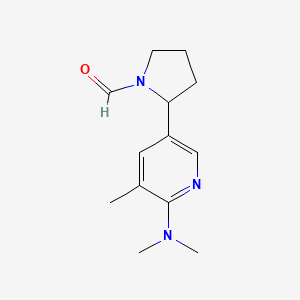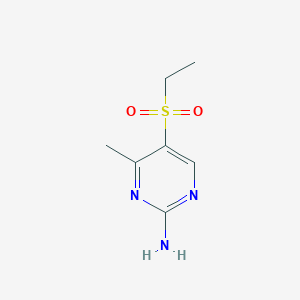
N-Ethyl-N-methyl-4-(piperazin-1-yl)pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-N-methyl-4-(piperazin-1-yl)pyridine-3-sulfonamide is a heterocyclic compound that features a piperazine ring attached to a pyridine ring, with additional ethyl and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-methyl-4-(piperazin-1-yl)pyridine-3-sulfonamide typically involves multi-step procedures. One common method includes the reaction of 4-chloropyridine-3-sulfonamide with N-ethyl-N-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-N-methyl-4-(piperazin-1-yl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.
Applications De Recherche Scientifique
N-Ethyl-N-methyl-4-(piperazin-1-yl)pyridine-3-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and antipsychotic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-Ethyl-N-methyl-4-(piperazin-1-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting biochemical pathways. The piperazine ring is known to interact with neurotransmitter receptors, which may explain its potential antipsychotic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methyl-4-(piperazin-1-yl)pyridine-3-sulfonamide
- N-Ethyl-4-(piperazin-1-yl)pyridine-3-sulfonamide
- 4-(Piperazin-1-yl)pyridine-3-sulfonamide
Uniqueness
N-Ethyl-N-methyl-4-(piperazin-1-yl)pyridine-3-sulfonamide is unique due to the presence of both ethyl and methyl groups on the piperazine ring. This structural feature may enhance its biological activity and selectivity compared to similar compounds .
Propriétés
Formule moléculaire |
C12H20N4O2S |
|---|---|
Poids moléculaire |
284.38 g/mol |
Nom IUPAC |
N-ethyl-N-methyl-4-piperazin-1-ylpyridine-3-sulfonamide |
InChI |
InChI=1S/C12H20N4O2S/c1-3-15(2)19(17,18)12-10-14-5-4-11(12)16-8-6-13-7-9-16/h4-5,10,13H,3,6-9H2,1-2H3 |
Clé InChI |
VSQIAKWNXQULTA-UHFFFAOYSA-N |
SMILES canonique |
CCN(C)S(=O)(=O)C1=C(C=CN=C1)N2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(7S,8aS)-Octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B11799442.png)
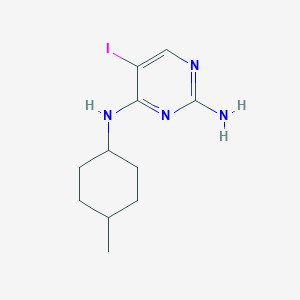
![4-(Benzo[d]isothiazol-3-ylamino)-cyclohexanol](/img/structure/B11799461.png)
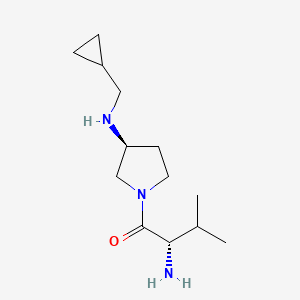
![2-Bromo-5-(p-tolyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11799465.png)
